Adibelivir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

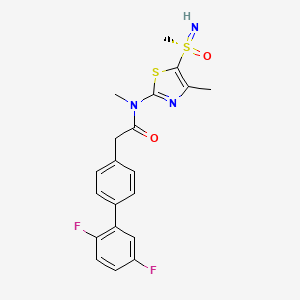

C20H19F2N3O2S2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C20H19F2N3O2S2/c1-12-19(29(3,23)27)28-20(24-12)25(2)18(26)10-13-4-6-14(7-5-13)16-11-15(21)8-9-17(16)22/h4-9,11,23H,10H2,1-3H3/t29-/m0/s1 |

InChI Key |

JDZTWDISDHLKCR-LJAQVGFWSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)[S@@](=N)(=O)C |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)S(=N)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Adibelivir (IM-250): A Technical Whitepaper on the Core Mechanism of Action Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adibelivir (IM-250) is a novel, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, representing a distinct class of antiviral agents with a mechanism of action different from traditional nucleoside analogs. This document provides an in-depth technical overview of the core mechanism by which this compound exerts its potent anti-HSV activity. It consolidates available preclinical data, details relevant experimental methodologies, and visualizes the involved molecular pathways and experimental workflows. This compound demonstrates significant efficacy against both HSV-1 and HSV-2, including strains resistant to conventional therapies. Its ability to effectively penetrate the nervous system and reduce the reactivation of latent virus positions it as a promising candidate for the management of recurrent herpes infections.[1][2][3]

Introduction to this compound and its Target

Herpes simplex viruses are ubiquitous pathogens that establish lifelong latent infections within the sensory ganglia, leading to recurrent outbreaks of mucocutaneous lesions.[3] Current standard-of-care treatments, primarily nucleoside analogs like acyclovir, target the viral DNA polymerase. However, the emergence of resistance and the inability of these drugs to eradicate the latent viral reservoir highlight the need for novel therapeutic strategies.

This compound belongs to a class of compounds known as helicase-primase inhibitors (HPIs).[1][2] Unlike DNA polymerase inhibitors, HPIs target an earlier and essential step in viral replication: the unwinding of the double-stranded viral DNA. This is accomplished by inhibiting the HSV helicase-primase complex, a heterotrimeric enzyme composed of three viral proteins: UL5, UL8, and UL52.[2] This complex is critical for initiating and processively unwinding the viral genome at the replication fork, and for synthesizing short RNA primers required for DNA polymerase to begin synthesis. By targeting this complex, this compound effectively halts viral DNA replication.[2]

Core Mechanism of Action

This compound functions as a selective, non-competitive inhibitor of the HSV helicase-primase complex.[2] Its mechanism of action can be broken down into the following key steps:

-

Binding to the Helicase-Primase Complex: this compound binds to the helicase-primase complex of both HSV-1 and HSV-2.[2] While the precise binding site of this compound has not been fully elucidated in publicly available literature, studies on other HPIs suggest that these inhibitors often bind to an allosteric site on the UL5 helicase subunit. This binding is thought to induce a conformational change that locks the complex in an inactive state.

-

Inhibition of DNA Unwinding: The primary enzymatic activity of the helicase-primase complex is to unwind the viral double-stranded DNA, a process that requires ATP hydrolysis. This compound's interaction with the complex inhibits this helicase activity, preventing the separation of the DNA strands at the replication fork.

-

Blockade of Viral DNA Replication: Without the unwound single-stranded DNA template, the viral DNA polymerase cannot proceed with the synthesis of new viral genomes. Consequently, viral replication is arrested.

This mechanism is fundamentally different from that of nucleoside analogs, which act as chain terminators during DNA elongation. A key advantage of this distinct mechanism is that this compound does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains that often harbor mutations in this enzyme.

Signaling Pathway Diagram

Caption: this compound inhibits the HSV helicase-primase complex, blocking DNA unwinding.

Quantitative Data Summary

This compound has demonstrated potent antiviral activity in a variety of preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Virus Strain | Cell Line | IC50 (nM) | Reference |

| HSV-1 (Strain C11) | Vero | ~19 | [1] |

| HSV-2 (Strain MS) | Vero | ~28 | [1] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lethal HSV-1 Infection

| Treatment Group | Dosage (mg/kg) | Outcome | Reference |

| This compound | 4-10 | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains | [1] |

Table 3: Efficacy of this compound in a Guinea Pig Model of Recurrent Genital Herpes (HSV-2)

| Treatment | Dosage | Duration | Outcome | Reference |

| Intermittent this compound Therapy | 150-500 mg/kg (in diet) | 4-7 weekly cycles | Inhibition of subsequent relapses; no further recurrences after 7 cycles (week 15) | [1] |

Table 4: Efficacy of this compound in a Mouse Model of HSV-1 Reactivation

| Treatment | Dosage (mg/kg) | Outcome | Reference |

| This compound | 10 (single oral gavage) | Blocked viral reactivation (infectious virus production) in 100% of mice | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the preclinical evaluation of this compound.

In Vitro Antiviral Assays

4.1.1. Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or a vehicle control.

-

Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

4.1.2. Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

-

Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are incubated with fresh medium containing various concentrations of this compound.

-

Virus Harvest: At a set time post-infection (e.g., 24-48 hours), the cells and supernatant are harvested.

-

Virus Titer Determination: The harvested samples are subjected to freeze-thaw cycles to release intracellular virus, and the total viral titer (in plaque-forming units per milliliter, PFU/mL) is determined by a plaque assay on fresh cell monolayers.

-

Data Analysis: The effective concentration of this compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is calculated.

In Vivo Animal Models

4.2.1. Mouse Model of Lethal HSV-1 Infection

This model is used to assess the efficacy of an antiviral in preventing mortality and reducing viral dissemination.

-

Animal Model: BALB/c mice are typically used.

-

Infection: Mice are infected intranasally with a lethal dose of HSV-1.

-

Treatment: this compound is administered orally at various doses, starting at a specified time post-infection.

-

Monitoring: Mice are monitored daily for clinical signs of illness and survival.

-

Viral Load Quantification: At specific time points, tissues such as the lungs and brain are harvested to quantify viral load using plaque assays or qPCR.

-

Endpoints: Primary endpoints include survival rate, mean time to death, and reduction in viral titers in target organs.

4.2.2. Guinea Pig Model of Recurrent Genital Herpes (HSV-2)

This model is considered the gold standard for studying recurrent HSV-2 infection as it mimics the human disease course.

-

Animal Model: Female Hartley guinea pigs are used.

-

Infection: Animals are infected intravaginally with an HSV-2 strain.

-

Establishment of Latency: The acute infection is allowed to resolve, and latency is established in the dorsal root ganglia.

-

Treatment: Intermittent therapy with this compound, typically incorporated into the diet, is administered over several weeks.

-

Monitoring of Recurrences: The animals are monitored daily for the appearance of recurrent genital lesions.

-

Endpoints: The primary endpoint is the frequency and severity of recurrent herpetic lesions.

4.2.3. Mouse Model of HSV-1 Reactivation from Latency

This model is used to evaluate the effect of a compound on the reactivation of latent virus.

-

Animal Model: Swiss Webster mice are commonly used.

-

Infection: Mice are infected via corneal scarification with an HSV-1 strain that establishes latency in the trigeminal ganglia.

-

Establishment of Latency: The acute infection is allowed to clear over several weeks.

-

Induction of Reactivation: Reactivation of the latent virus is induced by a stimulus such as hyperthermic stress.

-

Treatment: this compound is administered prior to the reactivation stimulus.

-

Quantification of Reactivation: The trigeminal ganglia are harvested post-stimulus to quantify the amount of reactivated infectious virus.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound against HSV.

Clinical Development

This compound (IM-250) has entered clinical development. A Phase 1 clinical trial in healthy volunteers has been completed.[4] This first-in-human study was an open-label, single dose-escalation trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound. Subsequently, a Phase 1b/2a clinical trial has been initiated to assess the safety, efficacy, and pharmacokinetics of once-weekly oral dosing of this compound in patients with recurrent genital herpes.[5] The enrollment for the Phase 1b portion of this study was completed in June 2025, with topline results expected in the second half of 2025.[5]

Conclusion

This compound's mechanism of action as a helicase-primase inhibitor offers a significant advancement in the potential treatment of HSV infections. Its potent in vitro and in vivo activity, including against resistant strains and its ability to impact latent viral reservoirs, underscores its therapeutic promise. The ongoing clinical trials will be crucial in determining its safety and efficacy profile in humans. For researchers and drug development professionals, this compound represents a compelling example of a novel antiviral strategy with the potential to address the unmet medical needs of patients with recurrent herpes simplex virus infections.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pipeline - Innovative Molecules [innovativemolecules.com]

- 3. Science Translational Medicine Publication: Innovative [globenewswire.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Innovative Molecules Completes Enrollment of Phase 1b Clinical Trial of IM-250 - BioSpace [biospace.com]

Adibelivir (IM-250): A Technical Overview of its Antiviral Activity Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adibelivir (IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This novel mechanism of action confers activity against both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogs. Preclinical data demonstrate that this compound effectively suppresses viral replication in vitro and in vivo, reduces the frequency of recurrent disease, and has the potential to impact the latent viral reservoir. This technical guide provides a comprehensive overview of the currently available data on the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Antiviral Activity Spectrum

The antiviral activity of this compound has been primarily characterized against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). There is currently limited publicly available information regarding its activity against other viruses.

In Vitro Activity

This compound demonstrates potent and selective inhibition of HSV-1 and HSV-2 replication in cell culture. The 50% inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.

| Virus | Strain | Cell Line | IC50 (nM) | Reference |

| HSV-1 | Cl1 | Vero | 19 | [1] |

| HSV-2 | MS | Vero | 28 | [1] |

| HSV-1 | Not Specified | Vero | ~20 | [1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating and preventing HSV infections and disease.

| Animal Model | Virus Strain | Dosing Regimen | Key Findings | Reference |

| BALB/c Mice | HSV-1 (intranasal lethal infection) | 4-10 mg/kg, oral gavage | Significantly increased survival rate, reduced clinical scores, and decreased viral load in lungs and brains. | [1] |

| Swiss Webster Mice | HSV-1 (17VP16pLacZ, corneal infection) | 10 mg/kg, single oral gavage | Blocked viral reactivation (infectious virus production) in 100% of mice. | [1] |

| Hartley Guinea Pigs | HSV-2 (MS strain, intravaginal infection) | 150-500 mg/kg in diet, weekly intervals for 12 weeks (4-7 cycles) | Inhibited subsequent relapses of recurrent herpes disease. After 7 cycles, no further recurrences were observed. | [1] |

Mechanism of Action

This compound targets the viral helicase-primase complex, an essential enzyme for HSV DNA replication. This complex is a heterotrimer composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (cofactor). The helicase-primase complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.

By inhibiting the helicase-primase complex, this compound effectively halts viral DNA replication. This mechanism is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase. This difference in the molecular target is the basis for this compound's activity against acyclovir-resistant HSV strains.[2]

dot

References

Adibelivir (IM-250): A Novel Helicase-Primase Inhibitor Targeting Latent Herpes Simplex Virus Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Herpes Simplex Virus (HSV) infections, affecting a majority of the global population, are characterized by a lifelong latency in sensory neurons, leading to recurrent reactivations.[1] Current standard-of-care antiviral therapies, primarily nucleoside analogs like acyclovir, are effective against active viral replication but have no impact on the latent viral reservoir.[2] This limitation perpetuates recurrent disease and viral shedding. Adibelivir (formerly IM-250), a novel helicase-primase inhibitor, represents a paradigm shift in HSV treatment by demonstrating the potential to significantly reduce the reactivation of latent HSV, a feat not achieved by previous antiviral agents.[2] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of latent HSV infection.

Core Mechanism of Action: Inhibition of the HSV Helicase-Primase Complex

This compound exerts its antiviral activity by targeting the essential HSV helicase-primase complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[2][3] This complex is a heterotrimer composed of three viral proteins: UL5 (the helicase), UL52 (the primase), and UL8 (a processivity factor).[3] By inhibiting this complex, this compound directly halts viral DNA synthesis, a critical step in both lytic replication and reactivation from latency.[3][4] Unlike nucleoside analogs, helicase-primase inhibitors do not require activation by the viral thymidine kinase, making them effective against acyclovir-resistant HSV strains.[3]

Efficacy in Preclinical Models of Latent HSV Infection

The efficacy of this compound in reducing latent HSV reactivation has been demonstrated in two well-established animal models: the guinea pig model of genital herpes (HSV-2) and the mouse ocular model of HSV-1 infection.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of intermittent this compound therapy on latent HSV infection.

| Table 1: Effect of Intermittent this compound (IM-250) Therapy on Recurrent Genital Lesions in HSV-2 Infected Guinea Pigs | ||

| Treatment Group | Mean Number of Recurrent Lesion Days (Days 25-183) | Percentage of Animals with Recurrences |

| Vehicle | 10.2 | 87.5% |

| Acyclovir (ACV) | 5.8 | 62.5% |

| This compound (IM-250) | 1.8 | 25% |

| Data adapted from Bernstein et al., Antiviral Research, 2023. |

| Table 2: Latent HSV-2 Genome Copy Number in Dorsal Root Ganglia (DRG) and Spinal Cord (SC) of Guinea Pigs Following Intermittent Therapy | |

| Treatment Group | Mean Log10 HSV-2 DNA Copies / µg DNA (DRG) |

| Vehicle | 2.23 |

| This compound (IM-250) | 2.17 (not statistically significant reduction) |

| Data adapted from Bernstein et al., Antiviral Research, 2023. |

| Table 3: Reactivation Competency of Latent HSV-1 in Trigeminal Ganglia (TG) of Mice Following Intermittent this compound (IM-250) Therapy | |

| Treatment Group | Mean Number of Reactivating Neurons per Ganglion |

| Vehicle | 25.4 |

| This compound (IM-250) | 8.6 |

| Data adapted from Bernstein et al., Antiviral Research, 2023. |

Detailed Experimental Protocols

Guinea Pig Model of Genital Herpes (HSV-2)

Objective: To evaluate the efficacy of intermittent this compound therapy in reducing spontaneous recurrent genital herpes lesions and viral shedding in latently infected guinea pigs.

Animal Model: Female Hartley guinea pigs.[5]

Virus and Inoculation: Intravaginal inoculation with 1 x 10^6 plaque-forming units (PFU) of HSV-2, strain MS.[5]

Treatment Regimen:

-

Treatment was initiated 21 days post-infection, after the establishment of latency.

-

Intermittent therapy was administered at weekly intervals for 12 weeks.

-

This compound (IM-250) was provided in the animal chow.

-

Acyclovir (ACV) was provided in the drinking water as a comparator.

-

A vehicle control group received untreated chow and water.

Endpoint Analysis:

-

Recurrent Disease: Daily monitoring for recurrent genital lesions from day 25 to day 183 post-infection.

-

Latent Virus Quantification: At the end of the study, dorsal root ganglia (DRG) and spinal cords (SC) were harvested. Total DNA was extracted, and HSV-2 DNA copy numbers were quantified by quantitative polymerase chain reaction (qPCR).

-

Reactivation from Explant Cultures: DRG were minced and co-cultured with indicator cells to detect the production of infectious virus, indicating reactivation from latency.

Mouse Ocular Model of HSV-1 Infection

Objective: To assess the effect of intermittent this compound treatment on the reactivation competency of the latent HSV-1 reservoir in the trigeminal ganglia (TG) of mice.

Animal Model: Swiss Webster outbred mice.[5]

Virus and Inoculation: Ocular inoculation with HSV-1.

Reactivation Stimulus: Hyperthermic stress (HS) was used to induce in vivo reactivation of latent HSV-1.[5]

Treatment Regimen:

-

Intermittent this compound (IM-250) was delivered in the chow according to a cyclical schedule.

-

Mice were subjected to HS at the midpoint of each of the four treatment cycles.

Endpoint Analysis:

-

Reactivation Competency: Thirteen days after the final treatment cycle, mice received a final hyperthermic stress. Twenty-four hours later, the trigeminal ganglia were harvested, and the total number of neurons exiting latency was quantified at the single-cell level.[5]

Discussion and Future Directions

The preclinical data for this compound strongly suggest that this helicase-primase inhibitor can significantly reduce the frequency of HSV reactivation from a latent state.[2] Intermittent therapy with this compound was shown to be superior to acyclovir in preventing recurrent lesions in the guinea pig model.[2] Importantly, this compound treatment reduced the number of neurons capable of reactivating the virus in the mouse ocular model, indicating a direct effect on the latent reservoir's competency.[5] While a significant reduction in the overall latent viral DNA load in the ganglia was not observed, the functional impairment of reactivation is a critical finding.[5]

These promising preclinical results have paved the way for clinical investigation of this compound. The ability of this compound to penetrate the nervous system and act on the latent viral reservoir offers a potential therapeutic strategy to reduce recurrent HSV disease and transmission, addressing a major unmet need in the management of herpes simplex virus infections.[6] Further research will be crucial to understand the long-term effects of this compound on the latent reservoir and its clinical efficacy and safety in human populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The three-component helicase/primase complex of herpes simplex virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innovativemolecules.com [innovativemolecules.com]

- 6. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]

Unveiling the Pharmacokinetic Profile of Adefovir Dipivoxil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of adefovir dipivoxil, an oral prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Adefovir dipivoxil is utilized in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This document delves into the absorption, distribution, metabolism, and excretion of adefovir, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and typical study workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and clinical application of antiviral therapies. It is highly probable that "Adibelivir" was a misspelling of "Adefovir," as extensive searches for the former yielded no results, while "Adefovir" is a well-documented antiviral agent.

Pharmacokinetics of Adefovir Dipivoxil and Adefovir

Adefovir dipivoxil is a diester prodrug designed to enhance the oral bioavailability of adefovir.[3][4] Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by esterases in the intestines and blood to form adefovir and pivalic acid.[5] Adefovir is then phosphorylated intracellularly by adenylate kinase to its active diphosphate metabolite, adefovir diphosphate.[4][6]

Absorption and Bioavailability

The oral bioavailability of adefovir from a 10 mg dose of adefovir dipivoxil is approximately 59%.[4][7] Food does not have a clinically significant effect on the absorption of adefovir dipivoxil and it can be administered without regard to meals.[4][8]

Distribution

Adefovir is widely distributed in the body. The steady-state volume of distribution (Vd) of adefovir is approximately 392 ± 75 mL/kg.[4] In vitro, the binding of adefovir to human plasma or serum proteins is low (≤ 4%) over a concentration range of 0.1 to 25 µg/mL.[7][9]

Metabolism

Adefovir dipivoxil is rapidly converted to adefovir.[4][5] Adefovir is then phosphorylated by cellular kinases to the active metabolite, adefovir diphosphate.[4] Adefovir diphosphate inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate, and by causing DNA chain termination after its incorporation into viral DNA.[4]

Excretion

Adefovir is primarily eliminated through the kidneys via a combination of glomerular filtration and active tubular secretion.[7][9] Following oral administration of adefovir dipivoxil, approximately 45% of the dose is recovered as adefovir in the urine over 24 hours at steady state.[4][5] The terminal elimination half-life of adefovir is approximately 7.5 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of adefovir following the oral administration of adefovir dipivoxil in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir in Healthy Adult Volunteers

| Dose of Adefovir Dipivoxil | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·h/mL) |

| 10 mg | 18.4 ± 6.26 | 0.58 - 4.0 | 220 ± 70.0 |

| 20 mg | 35.2 ± 9.8 | 1.5 | 385 ± 97 |

| 30 mg | 51.5 ± 14.2 | 1.5 | 567 ± 134 |

Data compiled from DrugBank and other sources.[4]

Table 2: Single-Dose Pharmacokinetic Parameters of Adefovir in HIV-1 Infected Patients

| Dose of Adefovir Dipivoxil | Cmax (µg/mL) |

| 125 mg | 0.211 ± 0.131 |

| 250 mg | 0.436 ± 0.073 |

| 500 mg | 0.831 ± 0.143 |

Data from a phase I study in HIV-infected children.[3]

Table 3: Pharmacokinetic Parameters of Adefovir in Patients with Chronic Hepatitis B

| Parameter | Value |

| Oral Bioavailability | ~59% |

| Cmax (10 mg dose) | 18.4 ± 6.26 ng/mL |

| Tmax (10 mg dose) | 0.58 - 4.0 hours |

| AUC0-∞ (10 mg dose) | 220 ± 70.0 ng·h/mL |

| Protein Binding | ≤ 4% |

| Volume of Distribution | 392 ± 75 mL/kg |

| Elimination Half-life | ~7.5 hours |

Data compiled from various clinical studies and product monographs.[4][7]

Experimental Protocols

Protocol 1: A Phase I, Open-Label, Single-Dose Study to Determine the Pharmacokinetics of Adefovir Dipivoxil in HIV-Infected Children

-

Objective: To evaluate the safety, tolerance, and pharmacokinetics of two oral doses of adefovir dipivoxil in HIV-infected children.[3]

-

Study Design: Phase I, open-label, single-dose study.

-

Participants: 14 HIV-infected patients aged 6 months to 18 years.

-

Intervention: Patients received a single oral dose of either 1.5 mg/kg or 3.0 mg/kg of adefovir dipivoxil.

-

Pharmacokinetic Sampling: Serum samples were collected at intervals over 8 hours post-dosing.

-

Analytical Method: Adefovir concentrations in serum were determined by a validated high-pressure liquid chromatography (HPLC) method with fluorescence detection after derivatization with chloroacetaldehyde. The lower limit of quantitation was 25 ng/mL.[3]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and apparent oral clearance (CL/F), were calculated using non-compartmental methods.

Protocol 2: A Bioanalytical Method for the Determination of Adefovir in Human Plasma using UPLC-MS/MS

-

Objective: To develop and validate a sensitive and rapid UPLC-MS/MS method for the quantification of adefovir in human plasma for pharmacokinetic studies.[1]

-

Sample Preparation: Protein precipitation with methanol was used to extract adefovir and the internal standard (Adefovir-d4) from human plasma.

-

Chromatography: Chromatographic separation was achieved on a Waters X-Select HSS T3-C18 column (3.0 × 50 mm, 2.5 µm) using an isocratic mobile phase.

-

Mass Spectrometry: Detection was performed on a tandem mass spectrometer in the positive ionization mode using multiple reaction monitoring (MRM). The transitions monitored were m/z 274.04 > 162.09 for adefovir and m/z 278.04 > 166.09 for the internal standard.[1]

-

Method Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Mechanism of Action of Adefovir

Caption: Mechanism of action of Adefovir.

Experimental Workflow for a Typical Adefovir Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study of Adefovir.

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics and bioavailability of adefovir dipivoxil. The quantitative data, presented in structured tables, offer a clear comparison of key pharmacokinetic parameters across different study populations. The outlined experimental protocols provide insight into the methodologies employed in generating this data. The visualizations of the mechanism of action and a typical study workflow further enhance the understanding of this important antiviral agent. This comprehensive resource is intended to support the ongoing research and development efforts in the field of antiviral therapy.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. ec.europa.eu [ec.europa.eu]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

In Vitro Efficacy of Adibelivir (IM-250) Against Herpes Simplex Virus 1 and 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro efficacy of Adibelivir (IM-250), a novel helicase-primase inhibitor, against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). This compound presents a promising therapeutic alternative, particularly for infections caused by acyclovir-resistant strains, by targeting a different stage of the viral replication cycle. This document compiles available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of antiviral therapeutics.

Core Efficacy Data

This compound has demonstrated potent and consistent inhibitory activity against both HSV-1 and HSV-2 in preclinical in vitro studies. Its efficacy extends to clinical isolates, including those with resistance to conventional antiviral medications like acyclovir. The following tables summarize the key quantitative data on this compound's in vitro performance.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against HSV-1

| Virus Strain/Isolate | Cell Line | IC50 (nM) | Reference |

| HSV-1 (Clinical Isolate) | Vero | 20 | [1] |

| HSV-1 (Strain Cl1) | Vero | 19 | [2] |

| Acyclovir-resistant HSV-1 (Clinical Isolate 2) | Vero | 20-30 | [1] |

| Acyclovir-resistant HSV-1 (Clinical Isolate 3) | Vero | 20-30 | [1] |

Table 2: In Vitro Inhibitory Concentration (IC50) of this compound against HSV-2

| Virus Strain/Isolate | Cell Line | IC50 (nM) | Reference |

| HSV-2 (Strain MS) | Vero | 28 | [2] |

| Acyclovir-resistant HSV-2 (Clinical Isolate 7) | Vero | 20-30 | [1] |

| Acyclovir-resistant HSV-2 (Clinical Isolate 8) | Vero | 20-30 | [1] |

Mechanism of Action: Targeting the Helicase-Primase Complex

This compound's mechanism of action is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.[3] this compound is a helicase-primase inhibitor, targeting the essential HSV enzyme complex responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[3] This complex consists of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein). By inhibiting this complex, this compound effectively halts viral DNA replication at a very early stage.[3]

Caption: Mechanism of this compound action on the HSV replication cycle.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the efficacy of this compound against HSV-1 and HSV-2. These protocols are based on standard virological assays and principles applied in the evaluation of antiviral compounds.

Plaque Reduction Assay for IC50 Determination

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.

1. Cell Culture and Virus Propagation:

- Cell Line: Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for HSV propagation and are seeded in 24-well plates at a density of approximately 5 x 10^4 cells per well.[4]

- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Incubation: Cells are incubated at 37°C in a humidified 5% CO2 atmosphere until they form a confluent monolayer (typically 24 hours).[4]

- Virus Strains: Laboratory-adapted strains (e.g., HSV-1 strain Cl1, HSV-2 strain MS) and clinical isolates (including acyclovir-resistant strains) are propagated in Vero cells. Viral titers are determined by a standard plaque assay to calculate the multiplicity of infection (MOI).

2. Infection and Treatment:

- The growth medium is removed from the confluent cell monolayers.

- Cells are infected with HSV-1 or HSV-2 at a low MOI (e.g., 0.1) for 1 hour at 37°C to allow for viral adsorption.[4]

- After the adsorption period, the virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

- An overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound is added to the wells. A vehicle control (e.g., DMSO) is included.

3. Plaque Visualization and Counting:

- The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

- The overlay medium is removed, and the cell monolayers are fixed with methanol and stained with a crystal violet solution.

- The number of plaques in each well is counted.

4. Data Analysis:

- The percentage of plaque reduction is calculated for each concentration of this compound compared to the vehicle control.

- The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

1. Cell Seeding:

- Vero cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Incubation:

- The growth medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound and a vehicle control are included.

- The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

3. MTT Reagent Addition and Incubation:

- The medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

- The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve of cell viability versus drug concentration.

- The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound like this compound.

References

- 1. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

Adibelivir's Impact on Viral DNA Replication: A Technical Guide

Disclaimer: The investigational drug Adibelivir (also known as IM-250) is a novel helicase-primase inhibitor. Due to the limited availability of specific public data on this compound, this guide will draw upon available information for this compound/IM-250 and the closely related, well-documented helicase-primase inhibitor, Pritelivir. Pritelivir shares the same mechanism of action and is often used as a reference compound in the development of new helicase-primase inhibitors. The data and methodologies presented here are intended to provide a comprehensive technical overview of the core principles and experimental approaches relevant to understanding the impact of this class of compounds on viral DNA replication.

Executive Summary

This compound is a next-generation antiviral agent that targets the herpes simplex virus (HSV) helicase-primase complex, an essential enzyme for viral DNA replication. Unlike traditional nucleoside analogs, which target the viral DNA polymerase, this compound's distinct mechanism of action offers a promising therapeutic alternative, particularly for acyclovir-resistant HSV strains. This document provides a detailed examination of this compound's mechanism, supported by preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Inhibition of the Helicase-Primase Complex

The replication of the double-stranded DNA genome of HSV is a multi-step process orchestrated by a series of viral enzymes. Central to this is the helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a cofactor). This complex is responsible for unwinding the viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.

This compound exerts its antiviral effect by directly binding to and inhibiting the activity of this complex. Structural studies of the related compound pritelivir have revealed that it binds at the interface of the UL5 helicase and UL52 primase subunits.[1][2] This binding event is thought to lock the complex in an inactive conformation, thereby preventing the unwinding of the viral DNA and the synthesis of RNA primers.[1][2][3] The net result is a complete halt of viral DNA replication and, consequently, the production of new viral particles.

A key advantage of this mechanism is its independence from the viral thymidine kinase (TK), the enzyme responsible for activating nucleoside analog drugs like acyclovir. Mutations in the TK gene are a common cause of acyclovir resistance. Since this compound does not require activation by TK, it remains effective against these resistant strains.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of helicase-primase inhibitors, providing a comparative overview of their antiviral potency and efficacy.

Table 1: In Vitro Antiviral Activity

| Compound | Virus Strain | Cell Line | IC50 / EC50 | Reference |

| Pritelivir | HSV-1 | Vero | 0.02 µM | [3] |

| Pritelivir | HSV-2 | Vero | 0.02 µM | [3] |

| IM-250 | HSV-1 | - | Potent Activity | [4] |

| IM-250 | HSV-2 | - | Potent Activity | [4] |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Virus | Key Findings | Reference |

| Pritelivir | Murine lethal challenge | HSV-1 & HSV-2 | ED50: 0.5 mg/kg | [3] |

| Valacyclovir | Murine lethal challenge | HSV-1 | ED50: 17 mg/kg | [3] |

| Valacyclovir | Murine lethal challenge | HSV-2 | ED50: 14 mg/kg | [3] |

| IM-250 | Murine intranasal infection | HSV-1 | 100% survival at 4 mg/kg/day | [5] |

| IM-250 | Guinea pig vaginal infection | HSV-2 | Significantly reduced recurrent disease | [6][7] |

Table 3: Clinical Efficacy in HSV-2 Shedding

| Treatment | Daily Dose | Percentage of Swabs with HSV DNA | Reference |

| Pritelivir | 75 mg | 2.1% | [8] |

| Pritelivir | 100 mg | 2.4% | [9] |

| Valacyclovir | 500 mg | 5.3% | [9] |

| Placebo | - | 16.6% | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiviral activity of this compound and related compounds.

Viral Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.

-

Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluency.

-

Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent like carboxymethyl cellulose to restrict viral spread to adjacent cells.

-

Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the untreated control is calculated.[10][11][12]

Quantification of Viral DNA by Real-Time PCR (qPCR)

qPCR is used to quantify the amount of viral DNA produced in the presence of an antiviral compound.

-

Experimental Setup: Similar to the PRA, susceptible cells are infected with HSV and treated with different concentrations of the test compound.

-

DNA Extraction: At a specified time point post-infection (e.g., 24 hours), total DNA is extracted from the cells.

-

qPCR Analysis: The extracted DNA is subjected to real-time PCR using primers and probes specific for a conserved region of the HSV genome. A standard curve is generated using known quantities of viral DNA to allow for absolute quantification.

-

Data Analysis: The viral DNA copy number in treated samples is compared to that in untreated controls to determine the extent of inhibition of viral DNA replication.[11]

In Vivo Murine Infection Models

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates.

-

Intranasal Infection Model: Mice are anesthetized and intranasally inoculated with a lethal dose of HSV-1. Treatment with the test compound (e.g., this compound) or a vehicle control is initiated at a specific time point post-infection (e.g., 6 hours) and administered for a defined period (e.g., 5 consecutive days). The primary endpoint is survival, and secondary endpoints can include clinical scores and viral load in target tissues like the lungs and brain.[5]

-

Cutaneous Infection Model: The flank skin of mice is abraded, and a suspension of HSV-1 is applied. Treatment is administered orally or topically. Efficacy is assessed by monitoring lesion development, clinical scores, and quantifying viral titers in the infected skin and dorsal root ganglia.[10]

Guinea Pig Model of Recurrent Genital Herpes

The guinea pig model is particularly valuable as it mimics the recurrent nature of human genital herpes.

-

Intravaginal Infection: Ovariectomized guinea pigs are intravaginally infected with HSV-2.

-

Treatment Regimen: Treatment with the test compound or a control can be administered either prophylactically or therapeutically. For studying the effect on recurrent disease, intermittent therapy cycles can be applied during the latent phase of the infection.[6][7]

-

Monitoring: Animals are monitored for the development of genital lesions, and daily vaginal swabs are collected to quantify viral shedding by qPCR. The frequency and severity of recurrent episodes are the primary measures of efficacy.[6][7]

Visualizations

Signaling Pathway of HSV DNA Replication and Inhibition

Caption: Mechanism of this compound's inhibition of HSV DNA replication.

Experimental Workflow for In Vitro Antiviral Assay

References

- 1. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. Intermittent therapy with helicase-primase inhibitor IM-250 efficiently controls recurrent herpes disease and reduces reactivation of latent HSV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innovativemolecules.com [innovativemolecules.com]

- 8. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

IM-250: A Technical Overview of a Novel Helicase-Primase Inhibitor for Herpes Simplex Virus

Introduction

IM-250, also known as adibelivir, is a potent, second-generation, orally available, selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] Developed by Innovative Molecules GmbH, this small molecule represents a significant advancement in the treatment of HSV-1 and HSV-2 infections, demonstrating promising preclinical efficacy against both active and latent viral infections.[3][4][5] This technical guide provides a comprehensive overview of the initial discovery, synthesis, mechanism of action, and preclinical data for IM-250, designed for researchers, scientists, and drug development professionals.

Initial Discovery and Lead Optimization

The discovery of IM-250 stemmed from a lead optimization program focused on improving the properties of a prior helicase-primase inhibitor, pritelivir.[3] While potent, pritelivir's clinical development was hampered by off-target effects attributed to its sulfonamide moiety.[3] The key innovation in the design of IM-250 was the bioisosteric replacement of the sulfonamide group with a sulfoximine group, a modification aimed at mitigating these off-target activities.

A second critical modification involved replacing the pyridine ring in pritelivir with a 2,5-difluorobenzene ring.[3] This change was hypothesized to increase the molecule's lipophilicity and reduce its topological polar surface area (TPSA), thereby enhancing its ability to penetrate the central nervous system (CNS).[6] This is a crucial feature for an anti-herpetic drug, as HSV establishes lifelong latency in neurons.[3][4] The resulting compound, IM-250, demonstrated a favorable profile with potent anti-herpetic activity and an improved safety profile.[5][7]

Chemical Structure

| Compound | IM-250 (this compound) |

| IUPAC Name | (S)-2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide |

| CAS Number | 2305750-23-4 |

| Molecular Formula | C₂₀H₁₉F₂N₃O₂S₂ |

| Molecular Weight | 435.51 g/mol |

| Chemical Structure | (Image of the chemical structure of IM-250 would be placed here in a full whitepaper) |

Synthesis

While a detailed, step-by-step synthetic protocol for IM-250 is not publicly available in the reviewed literature, the key synthetic transformations can be inferred from its structural relationship to pritelivir and related compounds. The synthesis would likely involve the coupling of a 2-(2',5'-difluoro-[1,1'-biphenyl]-4-yl)acetic acid derivative with a substituted 2-amino-4-methyl-5-(S-methylsulfonimidoyl)thiazole. The synthesis of the novel sulfoximine-containing thiazole heterocycle is a key step in the overall synthesis.

Mechanism of Action: Inhibition of HSV DNA Replication

IM-250 exerts its antiviral effect by targeting the HSV helicase-primase complex, a critical enzymatic machinery for viral DNA replication.[1][2] This complex, composed of three viral proteins (UL5, UL8, and UL52), is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.[2]

By binding to this complex, IM-250 acts as an uncompetitive inhibitor, preventing the unwinding of the viral DNA.[8] This effectively halts the replication process, thereby inhibiting the production of new viral particles.[1] This mechanism of action is distinct from that of currently approved anti-herpetic drugs, such as acyclovir, which are nucleoside analogs that target the viral DNA polymerase.[9] This difference provides a potential advantage for IM-250 in treating infections caused by acyclovir-resistant HSV strains.[5]

Preclinical Data

In Vitro Efficacy

IM-250 has demonstrated potent in vitro activity against both HSV-1 and HSV-2. While a comprehensive panel of IC₅₀ values across multiple viral strains and cell lines is not available in the public domain, reported IC₅₀ values are in the nanomolar range, indicating high potency.

| Parameter | Value | Reference |

| IC₅₀ (HSV-1) | 25 nM - 100 nM | [10] |

In Vivo Efficacy

Preclinical studies in animal models have shown that IM-250 is highly effective in treating HSV infections. These studies have highlighted the compound's ability to reduce viral load, alleviate disease symptoms, and decrease the frequency of recurrent episodes.

-

Mouse Models: In mouse models of HSV-1 infection, IM-250 treatment prevented death in animals given lethal doses of the virus.[3]

-

Guinea Pig Models: In guinea pigs with HSV-2 infection, IM-250 reduced the symptoms of the infection and prevented the reemergence of the disease, even after treatment was discontinued.[3]

A significant finding from these preclinical studies is the ability of IM-250 to impact the latent viral reservoir in neurons, a feature not effectively addressed by current standard-of-care therapies.[4][5]

Pharmacokinetics and Safety

IM-250 has demonstrated a favorable pharmacokinetic and safety profile in animal models.[1][5] Its improved penetration into the central nervous system is a key advantage, allowing it to target the latent virus in neuronal tissues.[3][6] The replacement of the sulfonamide group has successfully mitigated the off-target effects observed with its predecessor, pritelivir.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of IM-250 are not fully available in the public literature. However, based on standard virological and pharmacological practices, the following outlines the likely methodologies employed.

In Vitro Antiviral Assays (Plaque Reduction Assay)

-

Cell Culture: Vero cells (or other susceptible cell lines) are seeded in multi-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Drug Treatment: Serial dilutions of IM-250 are added to the infected cell cultures.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.

-

Data Analysis: The number of plaques in the drug-treated wells is compared to the number in untreated control wells to determine the IC₅₀ value (the concentration of the drug that inhibits plaque formation by 50%).

In Vivo Efficacy Studies (Mouse Model of HSV-1 Encephalitis)

-

Animal Model: Female BALB/c mice are typically used.

-

Infection: Mice are intranasally infected with a lethal dose of an HSV-1 strain.

-

Treatment: Treatment with IM-250 (administered orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined period.

-

Monitoring: Mice are monitored daily for signs of disease (e.g., weight loss, neurological symptoms) and survival.

-

Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include viral load in brain tissue, determined by plaque assay or qPCR.

-

Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). Viral titers in different groups are compared to assess the drug's efficacy in reducing viral replication.

Clinical Development

IM-250 is currently in clinical development. A Phase 1 clinical trial in healthy volunteers was initiated in June 2023 to evaluate the safety, tolerability, and pharmacokinetics of the compound.[11] More recently, Innovative Molecules announced the completion of enrollment for the Phase 1b portion of a Phase 1b/2a clinical trial evaluating once-weekly oral dosing of IM-250 in patients with recurrent genital herpes, with topline results expected in the second half of 2025.[8]

Conclusion

IM-250 is a promising new drug candidate for the treatment of HSV infections. Its novel mechanism of action, potent antiviral activity, favorable safety profile, and, most notably, its ability to penetrate the central nervous system and potentially impact the latent viral reservoir, position it as a significant advancement over existing therapies. The ongoing clinical trials will be crucial in determining its ultimate role in the management of herpes simplex virus diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. upcounsel.com [upcounsel.com]

- 3. Intermittent therapy with helicase-primase inhibitor IM-250 efficiently controls recurrent herpes disease and reduces reactivation of latent HSV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models of human herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Innovative Molecules Completes Enrollment of Phase 1b Clinical Trial of IM-250 - BioSpace [biospace.com]

- 11. researchgate.net [researchgate.net]

Adibelivir (IM-250): A Deep Dive into the Molecular Targeting of Herpesvirus Helicase-Primase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adibelivir (formerly known as IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a critical enzyme assembly for viral DNA replication. This technical guide provides an in-depth analysis of the molecular targets of this compound, its mechanism of action, and the preclinical data supporting its development. By targeting a viral enzyme complex distinct from the viral DNA polymerase, the target of current standard-of-care therapies like acyclovir, this compound presents a promising alternative for the treatment of HSV-1 and HSV-2 infections, including those caused by resistant strains. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.

Introduction to this compound and its Novel Target

Herpes simplex viruses constitute a significant global health burden, causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. Current antiviral therapies predominantly target the viral DNA polymerase. However, the emergence of drug-resistant HSV strains, particularly in immunocompromised individuals, necessitates the development of new antiviral agents with novel mechanisms of action.

This compound is a second-generation helicase-primase inhibitor that offers such a novel mechanism. The helicase-primase complex, a heterotrimer composed of the UL5 helicase, the UL52 primase, and the UL8 accessory protein, is essential for unwinding the viral DNA at the replication fork and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral replication.

Molecular Mechanism of Action

This compound exerts its antiviral activity by non-competitively inhibiting the ATPase activity of the UL5 helicase subunit of the helicase-primase complex. Structural and mechanistic studies of related helicase-primase inhibitors reveal that these molecules bind to an allosteric pocket on the UL5 protein, near the ATPase site. This binding event locks the helicase in an open, inactive conformation, which in turn prevents the binding of ATP and subsequent DNA unwinding. This "molecular clog" mechanism effectively stalls the viral replication fork.

dot

Figure 1: Mechanism of Action of this compound.

Quantitative Efficacy Data

This compound has demonstrated potent antiviral activity against both HSV-1 and HSV-2 in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

| Virus Strain | Cell Line | IC50 (nM) | Reference |

| HSV-1 (Strain Cl1) | Vero | 19 | |

| HSV-1 | Vero | ~20 | |

| HSV-2 (Strain MS) | Vero | 28 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |

| Intranasal HSV-1 Lethal Infection (BALB/c mice) | HSV-1 | 4-10 mg/kg (oral) | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains. | |

| Ocular HSV-1 Infection (Swiss Webster mice) | HSV-1 (Strain 17VP16pLacZ) | 10 mg/kg (oral gavage, single dose) | Blocked viral reactivation in 100% of mice. | |

| Intravaginal HSV-2 Infection (Hartley guinea pigs) | HSV-2 (MS strain) | 150-500 mg/kg (oral, weekly intervals for 12 weeks) | Inhibited subsequent relapses after 4-7 cycles; no further recurrences after 7 cycles. |

Experimental Methodologies

Detailed, step-by-step protocols for the cited experiments are proprietary and not publicly available. However, based on published literature, the following methodologies were employed.

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound was likely determined using a plaque reduction assay or a yield reduction assay.

dot

Figure 2: General Workflow for IC50 Determination.

Methodology Overview:

-

Cell Culture: Vero cells

Methodological & Application

Application Notes and Protocols: Determination of Adibelivir IC50 in Vero Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelivir (IM-250) is a potent, orally active helicase-primase inhibitor demonstrating significant efficacy against Herpes Simplex Virus (HSV) infections.[1][2] Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[3][4] This novel mechanism provides an alternative therapeutic strategy, particularly for HSV strains that have developed resistance to traditional DNA polymerase inhibitors like acyclovir.[1][5] These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in Vero cells, a commonly used cell line for HSV research, through a plaque reduction neutralization test (PRNT).

Data Presentation

The antiviral activity of this compound against HSV-1 and HSV-2 in Vero cells is summarized below.

| Compound | Virus Strain | Cell Line | IC50 (nM) | Reference |

| This compound (IM-250) | HSV-1 | Vero | ~20 | [1][2] |

| This compound (IM-25) | HSV-1 (strain Cl1) | Vero | 19 | [1] |

| This compound (IM-25) | HSV-2 (strain MS) | Vero | 28 | [1] |

Experimental Protocols

Cell Culture and Maintenance

Vero cells (ATCC® CCL-81™), derived from the kidney of an African green monkey, are the recommended cell line for this assay.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (CC50 Determination)

Prior to determining the antiviral activity, it is crucial to assess the cytotoxicity of this compound on Vero cells to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces cell viability by 50%.[6]

-

Procedure: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).

-

Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

This assay measures the concentration of this compound required to reduce the number of viral plaques by 50%.

-

Materials:

-

Vero cells

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer (Plaque Forming Units/mL)

-

This compound

-

Growth Medium (EMEM + 10% FBS)

-

Infection Medium (EMEM + 2% FBS)

-

Overlay Medium (e.g., 1:1 mixture of 2X EMEM and 1.2% methylcellulose)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

Formalin (10% in PBS) for fixation

-

-

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

-

Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 (e.g., from 1 nM to 100 nM).

-

Virus Dilution: Dilute the HSV stock in infection medium to a concentration that will produce 50-100 plaques per well.

-

Infection:

-

Aspirate the growth medium from the Vero cell monolayers.

-

Wash the monolayers once with PBS.

-

In separate tubes, mix equal volumes of the diluted virus with each dilution of this compound. Also, prepare a virus control (virus + infection medium without drug) and a cell control (infection medium only).

-

Incubate the virus-drug mixtures for 1 hour at 37°C to allow the drug to interact with the virus.

-

Add 200 µL of the virus-drug mixtures to the corresponding wells.

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

-

Overlay:

-

After the adsorption period, aspirate the inoculum from each well.

-

Gently add 2 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until distinct plaques are visible.

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

-

Aspirate the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting: Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] * 100

-

The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

-

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound on HSV replication.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Key Parameters

Caption: Relationship between IC50, CC50, and Selectivity Index.

References

- 1. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Helicase-primase as a target of new therapies for herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for Adibelivir Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Adibelivir (IM-250), a potent helicase-primase inhibitor, in murine models for the study of Herpes Simplex Virus (HSV) infections. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for efficacy evaluation.

Introduction to this compound (IM-250)

This compound is an orally active antiviral compound that targets the HSV helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] By inhibiting this complex, this compound effectively halts the proliferation of the virus. A key characteristic of this compound is its excellent penetration into the nervous system, achieving high concentration ratios in the brain and ganglia compared to plasma.[3][4] This property makes it a promising candidate for treating neurotropic HSV infections, including herpes encephalitis, and for targeting the latent viral reservoir in neurons.[3][5][6] Preclinical studies in murine and guinea pig models have demonstrated its efficacy in reducing viral load, preventing recurrent disease, and decreasing viral shedding.[2][7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacokinetic properties of this compound in murine models.

Table 1: Efficacy of this compound in Murine Models of HSV Infection

| Animal Model | HSV Strain | Route of Infection | This compound Dose | Treatment Regimen | Key Efficacy Outcomes | Reference |

| BALB/c mice | HSV-1 (lethal) | Intranasal | 4-10 mg/kg | Not specified | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains. | [7] |

| Swiss Webster mice (22-25 g) | HSV-1 (strain 17VP16pLacZ) | Ocular (corneal scarification) | 10 mg/kg | Single oral gavage 3 hours prior to hyperthermic stress. | Blocked viral reactivation (infectious virus production) in 100% of mice. | [5][7] |

| Swiss Webster mice | HSV-1 | Ocular | 10 mg/kg/day | Intermittent therapy during latency. | Reduced subsequent recurrences over a six-month period. | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Murine Models

| Animal Model | Dose | Route of Administration | Brain/Plasma Ratio | Key Findings | Reference |

| Mice | Not Specified | Oral gavage | 2.1 | Achieved high concentrations in the nervous system. | [4] |

| Mice | Not Specified | Slow bolus IV injection | up to 2.6 | Demonstrates excellent penetration of the blood-brain barrier. | [4] |

Note: Comprehensive pharmacokinetic parameters such as Cmax, AUC, and half-life in murine models are not yet publicly available in a structured format.

Table 3: In Vitro Inhibitory Activity of this compound

| Cell Line | HSV Strain | IC50 | Reference |

| Vero cells | HSV-1 | ~20 nM | [7] |

| Not Specified | HSV-1 (strain C11) | 19 nM | [7] |

| Not Specified | HSV-2 (strain MS) | 28 nM | [7] |

Note: Specific toxicity data such as NOAEL (No-Observed-Adverse-Effect Level) and LD50 (Lethal Dose 50) for this compound in murine models are not yet publicly available.

Experimental Protocols

Murine Model of Ocular HSV-1 Infection and Reactivation

This protocol is adapted from studies evaluating the efficacy of this compound in a mouse model of latent ocular herpes.[5]

Materials:

-

Animals: Male Swiss Webster mice (22-25 g).

-

Virus: Herpes Simplex Virus Type 1 (HSV-1) strain 17VP16pLacZ.

-

This compound (IM-250): To be formulated for oral gavage. The specific vehicle used in the cited study is not detailed, but common vehicles for oral gavage include corn oil, carboxymethyl cellulose, or sterile water.[9]

-

Anesthetic: Sodium pentobarbital (50 mg/kg).

-

Equipment: Oral gavage needles (20-22 gauge, 1.5 inches), scarification needle, micropipettes.

Procedure:

-

Anesthesia: Anesthetize mice via intraperitoneal injection of sodium pentobarbital.

-

Infection: Gently scarify the corneal surface of each eye. Dispense 10 µL of inoculum containing 1-2 x 10^5 plaque-forming units (pfu) of HSV-1 onto each scarified cornea.

-

Establishment of Latency: Maintain the infected mice for at least 45 days to allow for the establishment of a latent infection in the trigeminal ganglia.

-

This compound Administration:

-

Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution where 0.25 mg is contained in a typical gavage volume of 0.1-0.2 mL).

-

Administer the formulated this compound or vehicle control via oral gavage. For reactivation studies, this is typically done a few hours before inducing reactivation.

-

-

Induction of Reactivation (Hyperthermic Stress): Induce reactivation of the latent virus by subjecting the mice to hyperthermic stress (e.g., placing them in a heated environment).

-

Assessment of Efficacy:

-

Monitor for signs of viral reactivation, such as the production of infectious virus in the eye.

-

Quantify viral load in relevant tissues (e.g., trigeminal ganglia, brain, eyes) using quantitative PCR (qPCR) or plaque assays.

-

Quantification of HSV-1 Viral Load by qPCR

This protocol provides a general framework for quantifying HSV-1 DNA in murine tissues.

Materials:

-

Tissue Samples: Harvested from infected mice (e.g., trigeminal ganglia, brain, lungs).

-

DNA Extraction Kit: A commercial kit suitable for DNA extraction from tissues.

-

qPCR Master Mix: A commercial SYBR Green or TaqMan-based qPCR master mix.

-

Primers and Probe: Specific for a conserved region of the HSV-1 genome (e.g., the Glycoprotein D or DNA polymerase gene).[1][10]

-

qPCR Instrument: A real-time PCR detection system.

Procedure:

-

DNA Extraction:

-

Homogenize the harvested tissue samples.

-

Extract total DNA from the homogenized tissues using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA and assess its purity.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe (for TaqMan assays), and DNA polymerase.

-

Add a standardized amount of extracted DNA to each reaction well.

-

Include appropriate controls:

-

Positive Control: A known amount of HSV-1 DNA to generate a standard curve for absolute quantification.

-

Negative Control (No Template Control): Nuclease-free water instead of DNA to check for contamination.

-

Internal Control: Primers and probe for a murine housekeeping gene to normalize for the amount of host DNA.

-

-

-

qPCR Cycling and Data Analysis:

-

Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).

-